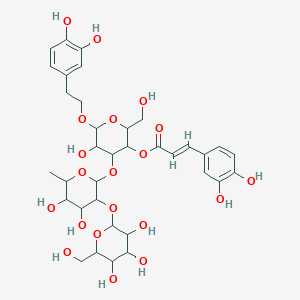

Phlinoside A

Description

Properties

IUPAC Name |

[4-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRRSTAVRUERNC-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128988-14-7 | |

| Record name | Phlinoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128988147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence, Distribution, and Ethnopharmacological Context of Phlinoside a

Natural Occurrence of Phlinoside A in Plant Species

Identification of this compound in Specific Botanical Genera and Species

This compound belongs to the class of phenylethanoid glycosides, a group of compounds characterized by a phenylethanoid aglycone linked to one or more sugar moieties. Scientific investigations have successfully isolated this compound from several species within the Phlomis genus. Notably, this compound, along with related compounds like Phlinoside B, C, D, and E, has been identified in Phlomis linearis scispace.comuzh.chdergipark.org.tr. Further studies have also reported the presence of Phlinoside C and E in Phlomis physocalyx dergipark.org.tr, and Phlinoside F, another related phenylethanoid glycoside, has been isolated from Phlomis angustissima neu.edu.trresearchgate.net. This compound is also recognized as a representative compound within a broader classification of triglycosidic phenylethanoids found in various Phlomis species thieme-connect.comthieme-connect.com. The Phlomis genus itself is a member of the Lamiaceae (mint) family ncsu.eduwikipedia.org.

Geographical Distribution and Ecological Considerations of Source Plants

The genus Phlomis exhibits a wide geographical distribution, primarily spanning the Mediterranean region and extending eastward across Central Asia to China researchgate.netncsu.eduwikipedia.orguio.no. Species within this genus are found across Asia, Southern Europe, and North Africa ncsu.edudergipark.org.trjrespharm.com. Specific ecological considerations vary among species; for instance, Phlomis russeliana and Phlomis armeniaca have been observed in diverse habitats including forest clearings, along roadsides, and in rocky, stony regions, often on slopes with specific exposures ncsu.edu. In Egypt, Phlomis aurea is endemic to the Saint Katherine Protectorate in South Sinai with a narrow geographic distribution but a wide ecological range, while Phlomis floccosa has a broader distribution along the coastal western Mediterranean coast ekb.eg. Phlomis nubilans is noted as a rare endemic species found only in the Nuratau range of Uzbekistan researchgate.net. The genus generally thrives in areas that can range from arid to Mediterranean climates, often adapting to varied soil conditions and altitudes ncsu.eduekb.eg.

Traditional Medicinal Uses of this compound-Containing Plants

Historical and Ethnopharmacological Documentation

Plants belonging to the Phlomis genus have a long-standing history of use in traditional medicine systems across various cultures. These species are frequently consumed as herbal teas, valued for their distinct flavor and aroma researchgate.netncsu.edu. Historically, various parts of Phlomis plants, including leaves and flowers, have been utilized for their perceived therapeutic properties ncsu.edudergipark.org.tr. Ethnopharmacological studies document their use in regions such as Turkey, Iran, Greece, and other Mediterranean countries ncsu.edudergipark.org.trfrontiersin.org. The traditional applications are often rooted in the belief that these plants possess stimulant, tonic, and digestive properties ncsu.edujrespharm.comtandfonline.comwho.int.

Relation to Specific Therapeutic Applications in Traditional Medicine Systems

In traditional medicine, Phlomis species, and by extension the compounds they contain like this compound, have been employed for a range of health applications. They are commonly used as herbal teas to support digestion and to alleviate symptoms associated with gastritis and ulcers ncsu.edu. Furthermore, these plants have been traditionally utilized as stimulants and tonics, and for treating conditions such as hemorrhoids ncsu.edudergipark.org.tr. External applications have included remedies for respiratory disorders and wound healing ncsu.edu. Some Phlomis species are also documented in folk medicine for their potential antidiarrheal, immunosuppressive, antimutagenic, antipyretic, and free radical scavenging properties ncsu.edu. Their use in addressing issues like inflammation, pain, and promoting tissue health has also been noted tandfonline.comwho.int.

Compound Identification Table

Advanced Methodologies for Isolation and Purification of Phlinoside a

Current Techniques for Extraction of Phlinoside A from Plant Matrices

Extraction is the initial phase, aiming to solubilize and separate this compound from the plant material. This process is highly dependent on the compound's polarity and stability, as well as the nature of the plant matrix.

Traditional solvent-based extraction methods remain foundational in isolating phytochemicals like this compound. These methods leverage the differential solubility of compounds in various solvents to achieve separation.

Maceration: This conventional technique involves soaking the plant material in a solvent (e.g., ethanol (B145695), methanol (B129727), or aqueous mixtures) at room temperature for an extended period, often with agitation. While simple, it can be time-consuming and may lead to the degradation of thermolabile compounds if elevated temperatures are used to speed up the process mdpi.comnih.govnih.gov.

Soxhlet Extraction: This method uses continuous extraction with a solvent, allowing for efficient recovery of compounds. However, it requires prolonged heating, which can be detrimental to heat-sensitive compounds like this compound mdpi.commdpi.com.

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques utilize common solvents at elevated temperatures and pressures, significantly increasing extraction efficiency and reducing extraction time. The elevated pressure maintains the solvent in a liquid state above its boiling point, enhancing its ability to wet the matrix, solubilize compounds, and increase diffusion rates. This method offers faster extraction and potentially higher yields compared to conventional methods mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net. For instance, PLE can reduce extraction times to minutes while using less solvent than traditional methods nih.govmdpi.com.

Solvent Polarity: The choice of solvent polarity is crucial. Aqueous ethanol solutions, particularly at concentrations like 30% or 70%, have been found to be effective for extracting phenylethanoid glycosides, a class to which this compound belongs mdpi.com. The combination of water and ethanol can improve the extraction efficiency by disrupting plant cell walls and enhancing the solubility of a broader range of compounds mdpi.comresearchgate.net.

In line with sustainable chemistry principles, green extraction technologies aim to minimize environmental impact by reducing solvent consumption, energy use, and waste generation, while often improving extraction efficiency mdpi.comchemmethod.comuma.pt.

Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation bubbles, which enhance solvent penetration into the plant matrix and disrupt cell walls. UAE typically results in faster extraction, lower energy consumption, and improved yields compared to conventional methods. It is particularly effective for heat-sensitive compounds due to shorter extraction times and potentially lower operating temperatures mdpi.commdpi.comresearchgate.netchemmethod.comuma.ptexplorationpub.com.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, leading to efficient extraction. This technique offers significantly shorter extraction times and can improve yields compared to traditional methods. It is noted that MAE can be more effective than UAE in terms of yield and speed mdpi.commdpi.comresearchgate.netexplorationpub.com.

Supercritical Fluid Extraction (SFE): While not explicitly detailed for this compound in the provided search results, SFE, typically using supercritical CO2, is a recognized green extraction technology. It operates at low temperatures, which is beneficial for thermolabile compounds, but can be time-consuming due to slow diffusion mdpi.commdpi.comchemmethod.comwordpress.com.

Table 1: Comparison of Extraction Techniques for Phytochemicals

| Technique | Principle | Advantages | Disadvantages | Relevance to this compound |

| Maceration | Soaking plant material in solvent at room temperature. | Simple, low cost. | Time-consuming, potentially lower yield. | Moderate |

| Soxhlet Extraction | Continuous extraction with heated solvent. | Efficient solvent use. | Prolonged heating may degrade thermolabile compounds. | Low to Moderate |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Uses solvents at elevated temperature and pressure. | Faster, higher yields, reduced solvent use, efficient wetting and diffusion. | Requires specialized equipment. | High |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance mass transfer and cell disruption. | Faster, lower energy, improved yield, minimal damage to thermolabile compounds. | Scalability can be a challenge. | High |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating and extraction. | Very fast, efficient, improved yields, lower solvent volumes. | Potential for localized overheating if not controlled. | High |

| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO2) as solvents. | Low temperature operation, environmentally friendly. | Slow diffusion, requires high pressure equipment, can be costly. | Potential |

The isolation and purification of this compound typically commence with the extraction of the target compound from its natural source, followed by a series of chromatographic steps designed to separate it from other co-occurring metabolites.

Extraction Techniques: Initial extraction often employs polar solvents to solubilize glycosidic compounds. Common solvents include methanol, ethanol, or aqueous mixtures thereof. Techniques such as maceration, sonication, or accelerated solvent extraction (ASE) are utilized to maximize the recovery of this compound from the plant matrix mdpi.comjpionline.org. For instance, extraction with methanol or ethanol has been a standard approach for isolating phenylethanoid glycosides from various plant sources jpionline.orgresearchgate.net.

Chromatographic Purification: Following extraction, crude extracts are subjected to various chromatographic methods for purification.

Column Chromatography: Traditional column chromatography, utilizing stationary phases such as silica (B1680970) gel or Sephadex LH-20, is frequently employed for initial fractionation. Elution is typically performed using solvent gradients, often involving mixtures of less polar solvents (e.g., dichloromethane, ethyl acetate) with more polar solvents (e.g., methanol, water) mdpi.comneu.edu.trtubitak.gov.tr.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a cornerstone for achieving high purity. Reversed-phase HPLC, commonly using C18 columns, is particularly effective for separating compounds with varying polarities. Mobile phases typically consist of water-acetonitrile or water-methanol gradients, often with the addition of a small amount of acid or buffer to improve peak shape and separation researchgate.netmdpi.comscielo.br.

High-Speed Countercurrent Chromatography (HSCC): This technique offers an alternative for separating complex mixtures, especially those with a wide range of polarities, by exploiting differences in partition coefficients between two immiscible liquid phases researchgate.netscielo.org.co.

Hybrid Techniques for Characterization During Isolation: To guide the purification process and confirm the identity of fractions, hyphenated techniques are invaluable. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) allows for the detection and preliminary identification of compounds based on their mass-to-charge ratio and fragmentation patterns scielo.brnews-medical.netmdpi.com. Similarly, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides immediate structural information on separated components, facilitating the identification of target compounds like this compound in real-time mdpi.com.

Illustrative Isolation Data: While specific data for this compound is not universally detailed, studies on closely related compounds offer insight. For example, Phlinoside D, isolated from Lamium album, was obtained using Sephadex LH-20 column chromatography followed by preparative HPLC, yielding 38.8 mg of the pure compound with a retention time of 33.50–34.00 min mdpi.com. Such yields and chromatographic parameters serve as benchmarks for the isolation of this compound.

Table 1: Common Isolation and Purification Techniques for Phenolic Glycosides

| Technique | Stationary Phase / Mobile Phase Components | Typical Application |

| Solid-Liquid Extraction | Methanol, Ethanol, Ethyl Acetate, Water | Initial extraction of compounds from plant material |

| Column Chromatography | Silica Gel, Sephadex LH-20 / CHCl₃-MeOH-H₂O, EtOAc-MeOH-H₂O gradients | Fractionation, preliminary purification |

| Preparative HPLC | C₁₈ Reversed-Phase / Acetonitrile-Water, Methanol-Water gradients | High-purity isolation of individual compounds |

| High-Speed CCC | Biphasic solvent systems (e.g., EtOAc-BuOH-H₂O) | Separation of compounds with a wide range of polarities |

| LC-MS/MS | HPLC coupled with Mass Spectrometry | Identification and characterization during purification |

| LC-NMR | HPLC coupled with NMR Spectroscopy | Real-time structural elucidation of separated components |

Quality Control and Reproducibility in this compound Isolation

Ensuring the quality and reproducibility of isolated this compound relies on a suite of analytical techniques and adherence to stringent quality control (QC) protocols.

Analytical Techniques for Identification and Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the structure of this compound, providing information on the number and type of protons and carbons, as well as their chemical environments. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for confirming the connectivity of atoms and assigning the complete structure scielo.brmdpi.comuba.arresearchgate.net.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the accurate molecular weight and elemental composition of this compound. LC-MS/MS provides fragmentation data that further supports structural identification and can also be used for purity assessment by detecting impurities scielo.brnews-medical.netmdpi.comuba.ar.

High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV-Vis detection (HPLC-DAD), is the primary method for assessing the purity of the isolated compound. It quantifies this compound by measuring peak area relative to impurities, providing a purity percentage. Characteristic retention times (Rt) under defined chromatographic conditions serve as an important identifier mdpi.comscielo.bruba.ar.

Other Spectroscopic Methods: Infrared (IR) spectroscopy can provide information about functional groups present in the molecule . Optical rotation measurements are also employed to confirm the stereochemistry of chiral compounds mdpi.com.

Ensuring Reproducibility and Quality:

Method Validation: All analytical methods used for QC must be validated to ensure specificity, sensitivity, accuracy, precision, linearity, and robustness solubilityofthings.comwikipedia.org.

Internal Quality Control (IQC): IQC procedures are implemented to monitor the performance of analytical systems. This includes regular analysis of control samples with known concentrations, blank analyses to detect contamination, and parallel sample analyses to assess precision chiuvention.comoiv.intfao.org. Quality control charts are often used to track results over time and identify deviations from expected performance chiuvention.com.

Standardization: Strict adherence to standardized operating procedures (SOPs) for extraction, purification, and analysis is paramount for reproducibility fao.org. This includes precise control over solvent quality, chromatographic parameters (e.g., column type, mobile phase composition, flow rate, temperature), and instrument calibration solubilityofthings.comwikipedia.org.

Documentation: Comprehensive documentation of all experimental steps, analytical data, and QC results is essential for traceability and accountability, forming the basis for reproducible outcomes solubilityofthings.com.

Table 2: Analytical Techniques for Quality Control of this compound

| Technique | Primary Role in QC | Information Provided |

| ¹H NMR | Structural Identification, Purity Assessment | Chemical shifts, coupling constants, integration values indicating proton environments and numbers. |

| ¹³C NMR | Structural Identification | Chemical shifts indicating carbon environments, number of carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Confirmation of Structure, Connectivity | Detailed structural elucidation, assignment of signals, confirmation of proton-carbon and proton-proton correlations. |

| Mass Spectrometry (MS) | Molecular Weight Determination, Identification | Molecular ion peak ([M+H]⁺, [M-H]⁻), accurate mass (HRMS), fragmentation patterns for structural confirmation. |

| LC-MS/MS | Purity Assessment, Identification | Retention time, mass spectrum, fragmentation patterns, detection of co-eluting impurities. |

| HPLC-DAD | Purity Assessment, Quantification | Retention time, UV-Vis spectrum, peak purity analysis, quantitative determination of this compound concentration. |

| Optical Rotation | Chirality Confirmation | Specific rotation value, confirming the enantiomeric purity or configuration of chiral centers. |

Compound List:

this compound

Phlinoside D

Biosynthetic Pathways and Regulation of Phlinoside a Production

Elucidation of Precursor Pathways for Phlinoside A Biosynthesis

The structural complexity of this compound suggests its origins lie within core plant metabolic pathways that generate aromatic compounds and sugars.

The phenylpropanoid pathway is a central metabolic route responsible for the synthesis of a vast array of plant secondary metabolites, including lignin, flavonoids, and phenolic acids nih.govtaylorandfrancis.commdpi.comfrontiersin.org. This pathway originates from the aromatic amino acid phenylalanine, which is produced via the shikimate pathway mdpi.comnih.govresearchgate.netfrontiersin.org. Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) taylorandfrancis.comresearchgate.net. Cinnamic acid then undergoes a series of enzymatic modifications, including hydroxylation and CoA ligation, to yield hydroxycinnamic acids such as p-coumaric acid, ferulic acid, and caffeic acid mdpi.comresearchgate.net. These hydroxycinnamic acids, particularly caffeic acid, are critical precursors for the acyl groups found in many phenylethanoid glycosides, including the likely caffeoyl moiety in this compound thieme-connect.comscience.gov. The phenylpropanoid pathway thus provides the aromatic backbone and the characteristic caffeoyl ester functionality essential for this compound's structure.

The shikimate pathway serves as the fundamental precursor pathway for the biosynthesis of all aromatic compounds in plants, including the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan mdpi.comnih.govresearchgate.netfrontiersin.org. This pathway channels a significant portion of fixed carbon into the production of these essential building blocks nih.govfrontiersin.org. For the synthesis of this compound, the primary contribution of the shikimate pathway is the production of phenylalanine taylorandfrancis.comnih.govresearchgate.netfrontiersin.org. Phenylalanine is the direct substrate for the phenylpropanoid pathway, initiating the cascade that ultimately leads to the formation of the phenylethanol aglycone and the caffeoyl moiety characteristic of this compound thieme-connect.comscience.gov. Therefore, the shikimate pathway is indispensable, providing the foundational aromatic carbon skeletons required for this compound biosynthesis.

Table 1: Key Precursor Metabolites in this compound Biosynthesis

| Pathway | Key Metabolite(s) | Role in this compound Biosynthesis |

| Shikimate Pathway | Phenylalanine | Primary aromatic precursor for the phenylpropanoid pathway. |

| Phenylpropanoid Pathway | Cinnamic Acid | Initial product from phenylalanine, leading to hydroxycinnamic acids. |

| Phenylpropanoid Pathway | Caffeic Acid | Likely precursor for the caffeoyl moiety attached to sugar residues. |

Identification and Characterization of Key Biosynthetic Enzymes

The assembly of this compound from its precursors involves a suite of enzymes that catalyze specific biochemical transformations, including glycosylation and acylation.

Glycosyltransferases (GTs) are a large and diverse class of enzymes responsible for catalyzing the transfer of a sugar moiety from an activated sugar donor (typically a nucleotide sugar) to an acceptor molecule, forming a glycosidic bond nih.govsigmaaldrich.comuzh.chfrontiersin.org. In the biosynthesis of this compound, glycosyltransferases are essential for attaching the sugar units (e.g., glucose, rhamnose) to the phenylethanol aglycone and potentially linking multiple sugars together thieme-connect.comscience.gov. These enzymes exhibit specificity for both the sugar donor and the acceptor molecule, dictating the precise structure and linkage of the glycosidic bonds formed sigmaaldrich.comuzh.chfrontiersin.org. The regio- and stereospecificity of glycosyltransferases ensures the correct assembly of the complex glycostructures present in this compound.

Phenylethanoid glycosides, including this compound, often feature acyl groups esterified to their sugar residues, with the caffeoyl group being particularly common thieme-connect.comscience.gov. Acyltransferases are the enzymes responsible for catalyzing the transfer of these acyl groups from activated acyl donors (such as acyl-CoAs) to acceptor molecules, typically hydroxyl groups on the sugar moieties. In the context of this compound, specific acyltransferases would be responsible for attaching the caffeoyl moiety, derived from caffeic acid, to the glycosylated phenylethanol backbone, contributing significantly to the compound's final structure and properties.

Beyond glycosylation and acylation, the biosynthesis of complex secondary metabolites like this compound may involve other enzymatic modifications to fine-tune the molecule's structure. Oxidoreductases, which catalyze oxidation-reduction reactions, are frequently involved in various steps of secondary metabolism, including hydroxylation, epoxidation, and dehydrogenation frontiersin.org. Other enzyme classes, such as methyltransferases, isomerases, and lyases, could also play roles in modifying intermediate compounds or the final this compound structure. While specific oxidoreductases or other modifying enzymes directly involved in this compound biosynthesis have not been extensively detailed in the provided literature, their involvement in general phenylpropanoid and glycoside metabolism suggests their potential participation in generating the complete this compound molecule.

Table 2: Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Primary Role in this compound Biosynthesis |

| Glycosyltransferases | Catalyze the transfer of sugar moieties, forming glycosidic bonds. |

| Acyltransferases | Facilitate the incorporation of acyl groups, such as the caffeoyl moiety. |

| Oxidoreductases | Potentially involved in hydroxylation, oxidation, or reduction steps. |

| Other Modifying Enzymes | May catalyze various transformations like methylation or isomerization. |

Compound List:

this compound

Phenylalanine

Tyrosine

Tryptophan

Cinnamic Acid

p-Coumaric Acid

Ferulic Acid

Caffeic Acid

Glucose

Rhamnose

Structural Elucidation and Stereochemical Characterization of Phlinoside a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is indispensable for unraveling the complex structures of natural products like Phlinoside A. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C) Data Analysis

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide the foundational data for structure elucidation. The ¹H NMR spectrum reveals the number, chemical environment, and connectivity of protons through their chemical shifts, integration values, and splitting patterns (multiplicities). Key signals typically observed in phenylpropanoid glycosides include those for aromatic protons, hydroxyl groups, anomeric protons of the sugar units, aliphatic protons of the sugar rings, and methyl protons of deoxy sugars like rhamnose.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. It identifies different types of carbon atoms, such as quaternary carbons, methine carbons, methylene (B1212753) carbons, and methyl carbons. The chemical shifts of ¹³C signals are highly characteristic of the functional groups and structural motifs present, including carbonyl carbons, anomeric carbons, aromatic carbons, and carbons within the sugar rings. For this compound, the ¹³C NMR spectrum would display signals corresponding to the aglycone's phenyl ring and side chain, as well as distinct signals for each carbon atom in the three sugar residues (e.g., glucose and rhamnose).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Components

| Feature / Atom Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |

| Aglycone (Phenylethanoid) | |||

| Aromatic Protons | 6.5-7.2 | 110-160 | Signals for dihydroxyphenyl moiety. |

| Methylene Protons (CH₂) | 2.7-3.0 | 30-40 | Adjacent to phenyl ring and oxygen. |

| Hydroxyl Protons (OH) | Variable (broad) | - | Exchangeable, position depends on solvent and concentration. |

| Sugar Moieties | |||

| Anomeric Protons (H-1) | 4.3-5.4 | 100-105 | Characteristic doublet with coupling constant indicating β or α linkage. |

| Sugar Ring Protons (H-2 to H-6) | 3.0-4.5 | 60-80 | Complex splitting patterns provide connectivity information. |

| Methyl Protons (Rhamnose) | ~1.0-1.3 | ~15-20 | Doublet for the C-6 methyl group of rhamnose. |

| Carbonyl Carbon (Ester) | - | ~165-170 | Associated with the caffeoyl or feruloyl group. |

| Olefinic Carbons (C=C) | ~6.0-7.5 | ~145-160 | Part of the unsaturated acyl chain. |

Note: Specific assignments and values are highly dependent on the solvent and experimental conditions. Data presented are typical ranges for similar compounds.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To establish the precise connectivity and spatial relationships between atoms, various two-dimensional NMR techniques are employed:

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton coupling networks, allowing the tracing of spin systems within the molecule. This is crucial for connecting adjacent protons in both the aglycone and the sugar units, confirming the sequence of monosaccharides and the attachment points of glycosidic bonds.

HMQC (Heteronuclear Multiple-Quantum Correlation) / HSQC (Heteronuclear Single-Quantum Correlation): These techniques correlate directly bonded proton and carbon atoms. HMQC/HSQC spectra are essential for assigning ¹³C signals based on their attached protons, thereby confirming the carbon backbone of the aglycone and the sugar residues.

HMBC (Heteronuclear Multiple-Bond Correlation): HMBC is a powerful tool for establishing long-range correlations (typically 2-3 bonds) between protons and carbons. It is particularly vital for identifying glycosidic linkages by showing correlations between anomeric protons (or carbons) of one sugar unit and the hydroxyl-bearing carbons of another sugar unit or the aglycone. HMBC also helps in confirming the position of acyl groups, such as the caffeoyl moiety, on the sugar backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close in proximity, regardless of whether they are directly bonded. This technique is critical for determining the relative stereochemistry of protons, especially within the sugar rings and at the glycosidic linkages. By analyzing NOESY cross-peaks, researchers can infer the spatial orientation of substituents and confirm the configuration of the glycosidic bonds (e.g., α or β).

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways, which aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to within a few parts per million). This allows for the unambiguous determination of the molecular formula of this compound. For instance, HRMS data can confirm a molecular formula such as C₃₅H₄₆O₂₀, as indicated for this compound. mzcloud.org

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Sequence

Tandem mass spectrometry (MS/MS) involves fragmenting a selected parent ion and analyzing the resulting fragment ions. For glycosides like this compound, MS/MS provides valuable information about the sequence of monosaccharide units and the nature of the glycosidic linkages. Common fragmentation pathways include:

Glycosidic Bond Cleavage: This results in the loss of intact sugar units or aglycone fragments.

Cross-Ring Cleavage: Fragmentation within the sugar rings can reveal the substitution patterns and linkage points.

Loss of Acyl Groups: If an acyl group is present (e.g., caffeoyl), its loss can also be observed.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been employed, often yielding protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, and fragments that help in identifying the sugar composition and linkages. uzh.chtubitak.gov.truzh.ch

Table 2: Representative Mass Spectrometry Data for this compound

| Technique | Ion Type | m/z Value | Formula / Interpretation | Source |

| HRMS | [M+H]⁺ | 771.2770 | C₃₅H₄₇O₂₀ (calculated) | mzcloud.org |

| FAB-MS | [M-H]⁻ | 768.5 | C₃₅H₄₆O₂₀ (calculated) | uzh.ch |

| FAB-MS | [M+H]⁺ | 1291 | C₅₉H₇₁O₂₄ (dodecaacetate derivative) | uzh.ch |

Note: The provided m/z values are indicative and may vary based on specific experimental conditions and the exact derivative analyzed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups through characteristic absorption bands. For this compound, key absorption bands are expected for:

O-H stretching (broad band) around 3200-3600 cm⁻¹ due to hydroxyl groups in the sugars and aglycone.

C-H stretching in aliphatic and aromatic regions.

C=O stretching of the ester linkage (e.g., caffeoyl group) typically around 1690-1730 cm⁻¹.

C=C stretching in the unsaturated acyl chain and aromatic rings, often around 1600-1650 cm⁻¹.

Aromatic ring vibrations around 1500-1600 cm⁻¹.

C-O stretching in glycosidic linkages and alcohols. uzh.chtubitak.gov.trdergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to conjugated systems and aromatic rings. This compound, with its phenylpropanoid structure and potentially a caffeoyl or feruloyl moiety, exhibits characteristic absorption maxima in the UV region. These absorptions are indicative of π→π* transitions in the aromatic rings and the conjugated carbonyl system. Typical absorption maxima for such compounds are observed in the range of 200-350 nm, often showing multiple bands associated with different chromophores. dergipark.org.tregyankosh.ac.in

Compound List:

this compound

Glucose

Rhamnose

Caffeoyl group

Feruloyl group (potentially in related compounds)

Mechanistic Investigations of Phlinoside A S Biological Activities

Molecular Mechanisms of Action in Cellular Systems

Modulation of Signal Transduction Pathways (e.g., IL-1β/IKB-α/NF-KB signaling pathway)

The anti-inflammatory properties of phenylethanoid glycosides, the class of compounds to which Phlinoside A belongs, are often linked to their ability to suppress key inflammatory signaling cascades. ljmu.ac.uk One of the most critical pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govd-nb.info

In a typical inflammatory response, a cytokine like Interleukin-1β (IL-1β) binds to its receptor, initiating a series of intracellular events. nih.govplos.org This leads to the activation of the IκB kinase (IKK) complex. nih.govplos.org The activated IKK then phosphorylates the inhibitory protein IκBα (Inhibitor of kappa B alpha). This phosphorylation marks IκBα for degradation, releasing the NF-κB p50/p65 heterodimer. nih.govresearchgate.net Once freed, NF-κB translocates from the cytoplasm into the nucleus, where it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.govd-nb.inforesearchgate.net

While direct studies on this compound are limited, the closely related phenylethanoid glycoside, Verbascoside (B1683046), provides a strong model for its likely mechanism. Research has shown that Verbascoside effectively inhibits the NF-κB pathway by preventing the phosphorylation of IKKα/β, which in turn blocks the subsequent phosphorylation and degradation of IκBα. nih.govscispace.com This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB-dependent inflammatory genes. nih.govresearchgate.netresearchgate.netscilit.com It is hypothesized that this compound shares this mechanism, exerting its anti-inflammatory effects by intervening at a crucial checkpoint in the IL-1β/IKB-α/NF-κB signaling cascade.

Regulation of Gene Expression and Protein Synthesis

This compound's influence on signal transduction pathways directly translates to the regulation of gene expression and subsequent protein synthesis. Its most well-documented effect in this area is on the expression of the MUC5AC gene. Studies have shown that this compound can regulate the gene expression and production of MUC5AC, a major mucin protein found in the airways. biomolther.org The overexpression of MUC5AC is a hallmark of chronic inflammatory airway diseases, and its regulation is often tied to the NF-κB pathway. nih.govnih.govbiomolther.org

By inhibiting the NF-κB signaling pathway, this compound is presumed to suppress the transcription of a variety of NF-κB target genes. nih.gov This includes genes encoding for pro-inflammatory proteins such as TNF-α, IL-1β, IL-6, and Prostaglandin (B15479496) E2 (PGE2). nih.govd-nb.info This regulatory action reduces the synthesis of these key inflammatory mediators, thereby controlling the inflammatory response at the genetic level. The process of turning genes "on" or "off" is a fundamental control point for cellular function, and by influencing transcription factors like NF-κB, compounds like this compound can have a significant impact on the profile of proteins a cell produces. scispace.commdpi.com

Effects on Cellular Metabolism and Energy Homeostasis

Based on a review of the available scientific literature, the specific effects of this compound on cellular metabolism and energy homeostasis have not been characterized. Cellular metabolism involves complex and highly regulated pathways, such as glycolysis and oxidative phosphorylation, to maintain energy balance (homeostasis), primarily by managing the ratio of ATP to ADP and AMP. researchgate.netmdpi.com While some natural compounds are known to influence these pathways, research has not yet established a direct role for this compound in regulating cellular energy production or nutrient utilization. scientificarchives.commeresearch.org.ukmdpi.combmglabtech.com

Enzyme and Receptor Interactions

Inhibition of Matrix Metalloproteinases (MMPs: MMP1, MMP3, MMP9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components. nih.gov MMP-1 (Collagenase-1), MMP-3 (Stromelysin-1), and MMP-9 (Gelatinase B) are particularly relevant in inflammatory conditions and cancer, where their activity can promote tissue remodeling, cell migration, and invasion. nih.govnih.gov

Direct experimental data on the inhibition of MMP-1, MMP-3, and MMP-9 by this compound is not currently available in the scientific literature. However, studies on structurally similar flavonoid glycosides suggest that this class of compounds possesses MMP inhibitory activity. For example, Luteolin-7-O-glucuronide has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-3, and MMP-9, with varying potencies. medchemexpress.comresearchgate.net This suggests that the glycoside structure may play a role in binding to the active site of these enzymes. researchgate.net Another related compound, Verbascoside, has been found to reduce the activation of MMP-9. researchgate.net The inhibitory potential of these related compounds indicates that this compound may also interact with and inhibit MMPs, but this requires direct experimental verification using specific inhibitor assays. wjgnet.comabcam.combioassaysys.com

| Enzyme | IC₅₀ (μM) |

|---|---|

| MMP-1 | 17.63 |

| MMP-3 | 7.99 |

| MMP-9 | 12.85 |

Interactions with Sodium-Glucose Transporters (SGLT1)

The sodium-glucose cotransporter 1 (SGLT1) is a membrane protein primarily found in the small intestine and kidneys. It is responsible for the active transport of glucose and galactose across the cell membrane, a process coupled to the transport of sodium ions. nih.govd-nb.info The classic inhibitor of SGLT1 is Phlorizin, a glucoside that competitively blocks the transporter's glucose-binding site. researchgate.netmdpi.comnih.govresearchgate.net The inhibitory mechanism of Phlorizin involves its glucoside portion interacting with the sugar-binding residues of SGLT1, while its aglycone tail interacts with other domains of the transporter, leading to conformational changes that block transport. researchgate.netresearchgate.net

Given that this compound is also a glycoside, it is plausible that it could interact with SGLT1. Other phenolic glycosides have been shown to inhibit SGLT1, suggesting a potential class effect. nih.gov However, there are currently no published studies that have directly investigated or confirmed an interaction between this compound and the SGLT1 transporter. Therefore, its role as a potential SGLT1 inhibitor remains speculative and requires experimental validation. mdpi.comescholarship.org

Inhibition of Tyrosinase Activity

This compound's potential as a skin-lightening agent is linked to its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. news-medical.net Tyrosinase catalyzes the conversion of L-tyrosine to dopaquinone, a crucial step in the production of melanin, the pigment responsible for skin color. news-medical.net The inhibition of this enzyme can, therefore, lead to a reduction in melanin synthesis.

The mechanism by which many phenolic compounds inhibit tyrosinase often involves one of two primary strategies: acting as a competitive inhibitor that binds to the enzyme's active site, thus preventing the substrate from binding, or chelating the copper ions within the active site, which are essential for the enzyme's catalytic function. mdpi.comnih.gov Some compounds can also function as uncompetitive or mixed-type inhibitors, binding to the enzyme-substrate complex or to both the free enzyme and the enzyme-substrate complex, respectively. mdpi.com For instance, studies on similar phenolic compounds like tiliroside (B191647) have demonstrated competitive inhibition for both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov This competitive action is often achieved through the inhibitor mimicking the structure of the natural substrate, L-tyrosine, and binding to the active site. news-medical.net Molecular docking studies with other flavonoids have shown that they can bind to the active site of tyrosinase through hydrogen bonds and hydrophobic interactions. mdpi.com

Modulation of Cholinesterase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govupol.cz The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov While direct studies on this compound's interaction with cholinesterases are limited, the activity of other natural compounds provides a framework for understanding potential mechanisms.

Natural compounds can exhibit inhibitory activity against both AChE and BChE. nih.gov For example, kokusaginine (B1673745) has been shown to inhibit both enzymes, with IC50 values of 70.24 µg/mL for AChE and 41.46 µg/mL for BChE. researchgate.net The mechanism of inhibition can vary, with some compounds acting as reversible inhibitors while others may have irreversible effects. upol.cz Kinetic analyses of inhibitors like safranal (B46814) have revealed a mixed-type inhibition, suggesting that the inhibitor can bind to both the catalytic site and the peripheral anionic site of the enzyme. gsconlinepress.com The development of dual inhibitors that target both AChE and BuChE is of growing interest as it may provide a more comprehensive approach to enhancing cholinergic transmission. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Natural Compounds

| Compound | Enzyme | IC50 (µg/mL) |

| Kokusaginine | Acetylcholinesterase (AChE) | 70.24 |

| Butyrylcholinesterase (BChE) | 41.46 | |

| Methyl Rosmarinate | Butyrylcholinesterase (BChE) | 61.40 |

| Smilagenin | Acetylcholinesterase (AChE) | 43.29 |

This table presents the half-maximal inhibitory concentration (IC50) values for selected natural compounds against acetylcholinesterase and butyrylcholinesterase, based on available research data. researchgate.net

Alpha-Glucosidase Inhibitory Mechanisms

Alpha-glucosidase inhibitors are a class of therapeutic agents that play a significant role in managing postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govmdpi.com These inhibitors function by competitively and reversibly inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine. nih.govwikipedia.org This enzymatic inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby slowing glucose absorption and reducing the post-meal spike in blood glucose levels. wikipedia.orgnih.gov

While specific mechanistic studies on this compound are not extensively detailed in the provided context, the general mechanism for flavonoid-based inhibitors involves binding to the active site of the α-glucosidase enzyme. mdpi.com This binding can be influenced by the structure of the flavonoid, including the presence and position of hydroxyl groups. mdpi.com For instance, research on bavachalcone, another natural compound, revealed a mixed competitive and non-competitive inhibition of α-glucosidase, with molecular docking suggesting that this inhibition is due to the formation of hydrogen bonds with specific amino acid residues in the enzyme's active site. scielo.br This interaction induces conformational changes in the enzyme, leading to its inhibition. mdpi.com

Antioxidant Activity and Free Radical Scavenging Mechanisms

This compound has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals. tandfonline.comoup.com This activity is crucial in mitigating the cellular damage caused by oxidative stress, a process implicated in a wide range of diseases including cancer, inflammation, and aging. tandfonline.com

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

This compound has been shown to be a potent scavenger of various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydroxyl radical (•OH), and superoxide (B77818) anion (O₂•⁻). tandfonline.comoup.com The mechanism underlying this scavenging activity is largely attributed to its hydrogen-donating ability. tandfonline.com The structure of this compound, like other phenylpropanoid glycosides, contains phenolic hydroxyl groups which can donate a hydrogen atom to a free radical, thereby neutralizing it and inhibiting the chain reaction of oxidation. tandfonline.com The presence of vicinal phenolic hydroxyl groups, in particular, is believed to enhance this scavenging activity. tandfonline.com

The scavenging of superoxide anions is particularly important as they can be precursors to more reactive species like hydroxyl radicals and singlet oxygen, which can initiate lipid peroxidation in cell membranes. tandfonline.com By neutralizing these initial radicals, this compound helps to prevent the propagation of oxidative damage.

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2 pathway)

Beyond direct radical scavenging, some phytochemicals can bolster the body's own antioxidant defenses through the activation of signaling pathways like the Nrf2/Keap1 pathway. nih.gov The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response, controlling the expression of numerous antioxidant and detoxification genes. nih.govwikipathways.org

Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. wikipathways.org However, in the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. wikipathways.org In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. wikipathways.org These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). wikipathways.orgnih.gov While direct evidence for this compound activating the Nrf2 pathway is not explicitly provided, the known actions of other flavonoids and phenolic compounds suggest this as a plausible mechanism for its antioxidant effects. nih.govmdpi.com For example, the flavonoid tiliroside has been shown to increase the protein levels of Nrf2, HO-1, and NQO1 in microglial cells. nih.gov

Anti-Inflammatory Effects and Associated Pathways

The anti-inflammatory properties of this compound are closely linked to its antioxidant activities and its potential to modulate key inflammatory signaling pathways. tandfonline.com Inflammation is a complex biological response often initiated by factors such as pathogens and cellular damage, and chronic inflammation is a contributing factor to many diseases. wikipedia.org

One of the primary mechanisms through which compounds like this compound may exert anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators. researchgate.net The scavenging of free radicals, as discussed previously, plays a role here, as oxidative stress is a known trigger for inflammatory responses. tandfonline.com

Furthermore, many natural compounds are known to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comfrontiersin.org NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like TNF-α and interleukins. frontiersin.org By inhibiting the activation of NF-κB, phytochemicals can effectively downregulate the inflammatory cascade. mdpi.com Another related mechanism involves the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation. cvphysiology.com Some compounds can inhibit COX enzymes, thereby reducing prostaglandin synthesis and inflammation. cvphysiology.com The cholinergic anti-inflammatory pathway, which involves the vagus nerve and the release of acetylcholine to suppress cytokine production, represents another potential, though less directly implicated, mechanism. wikipedia.org

Antimicrobial Activity and Proposed Mechanisms

Phenylpropanoid glycosides, the chemical class to which this compound belongs, are widely recognized for their antimicrobial properties. These natural compounds have demonstrated a spectrum of activity against various pathogenic microorganisms, including bacteria, viruses, and fungi. The specific structure of each glycoside, including the nature and position of sugar and acyl moieties, plays a crucial role in determining the potency and breadth of its antimicrobial effects.

Antibacterial Efficacy Against Specific Pathogens

While specific studies detailing the antibacterial efficacy of this compound are limited, the activity of other phenylpropanoid glycosides provides a strong basis for its potential action. Research has shown that this class of compounds is often more effective against Gram-positive bacteria than Gram-negative bacteria, a difference attributed to the structural variations in the bacterial cell wall.

For example, syringin, a related phenylpropanoid glycoside, has demonstrated inhibitory activity against Gram-positive pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, and Staphylococcus agalactiae. Another prominent member of this class, verbascoside, has also been shown to inhibit bacterial growth. However, the antibacterial effect can be highly specific to the compound's structure. In a study assessing phenylethanoid glycosides against multi-drug-resistant strains of Staphylococcus aureus, forsythoside (B13851194) B showed considerable activity, while the closely related Phlinoside C was inactive, suggesting that small structural differences can significantly impact efficacy.

Antidiabetic Mechanisms Beyond SGLT1 Inhibition

This compound is recognized for its role as an inhibitor of the sodium-glucose cotransporter 1 (SGLT1). nih.gov SGLT1 inhibition in the intestine is a primary mechanism for managing post-meal blood sugar spikes. frontiersin.org However, the therapeutic potential of related compounds often extends beyond this single target. The broader class of SGLT inhibitors and phenylpropanoid glycosides demonstrates a variety of antidiabetic actions that may also be relevant to this compound. nih.govmdpi.com

Beyond direct SGLT1 inhibition, potential mechanisms include:

Modulation of Other Digestive Enzymes: Plant-derived secondary metabolites, including phenylpropanoids, are known to inhibit other key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. nih.gov Inhibition of these enzymes slows the breakdown of complex carbohydrates into simple sugars, further contributing to lower postprandial glucose levels.

Improved Insulin (B600854) Sensitivity and Secretion: Some phytochemicals improve insulin sensitivity in peripheral tissues and may even promote insulin secretion from pancreatic β-cells. mdpi.comcore.ac.uk Polyphenols, the parent class of phenylpropanoids, can increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that stimulates insulin release in a glucose-dependent manner. mdpi.com

Regulation of Hepatic Glucose Output: Bioactive principles from medicinal plants can decrease the production of glucose in the liver (gluconeogenesis) by targeting enzymes like glucose-6-phosphatase. frontiersin.orgcore.ac.uk

These multifaceted actions suggest that the antidiabetic profile of this compound could be more comprehensive than SGLT1 inhibition alone, potentially offering broader metabolic benefits.

Antitumor Mechanisms in Pre-clinical Models

Phenylpropanoid glycosides have demonstrated significant antitumor properties in a variety of preclinical models. cellmolbiol.orgnih.gov These compounds can influence multiple stages of cancer progression, from initial tumor cell growth to invasion and metastasis. cellmolbiol.orgfrontiersin.org The anticancer effects are often attributed to a combination of cytotoxic, anti-proliferative, and anti-metastatic activities. cellmolbiol.orgnih.gov While preclinical studies focusing specifically on this compound are limited, the well-documented activities of its chemical relatives provide a strong basis for its potential mechanisms. uoa.grbvsalud.orgbvsalud.org

A primary strategy for cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. frontiersin.org Phenylpropanoids and related flavonoids have been shown to effectively trigger apoptosis and halt the cell division cycle in various cancer cell lines. tjnpr.orgtjnpr.orgplos.orgnih.gov

Induction of Apoptosis: This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Phenylpropanoids can activate these pathways by:

Upregulating the expression of pro-apoptotic proteins like Bax and Bad. mdpi.com

Downregulating anti-apoptotic proteins such as Bcl-2. nih.gov

Triggering the release of cytochrome c from mitochondria. mdpi.com

Activating the caspase cascade (e.g., caspase-3, -8, -9), which executes the final stages of cell death. plos.org

Increasing the production of reactive oxygen species (ROS), which can cause cellular damage and initiate apoptosis. tjnpr.orgplos.org

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. tjnpr.org Phenylpropanoids can intervene by arresting the cell cycle at specific checkpoints, commonly the G1 or G2/M phase, thereby preventing cancer cells from dividing. nih.govtjnpr.orgnih.gov This is often achieved by modulating the levels and activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov

Table 1: Effects of Phenylpropanoids and Related Compounds on Apoptosis and Cell Cycle in Cancer Cells

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Eugenol (Phenylpropanoid) | HeLa (Cervical Cancer) | Induces apoptosis; arrests cells in S and G2/M phases. | nih.gov |

| Generic Phenylpropanoid | 4T1 (Breast Cancer) | Induced highest cell death (11.81%); caused cell accumulation in S and G2/M phases. | tjnpr.orgtjnpr.orgresearchgate.net |

| Pleoside (Phenolic Glycoside) | AGS (Gastric Cancer) | Triggers apoptosis; up-regulates Bax and caspase-3; down-regulates cyclin D1; arrests cell cycle at G1 phase. | nih.gov |

| Pinostrobin (Flavonoid) | HeLa (Cervical Cancer) | Induces apoptosis via ROS-mediated intrinsic and extrinsic pathways. | plos.org |

| Apigenin (Flavonoid) | Prostate & Mesothelioma Cells | Triggers apoptosis by increasing Bax/Bcl-2 ratio and activating caspases. | mdpi.com |

For tumors to grow beyond a small size and spread to other parts of the body (metastasize), they must form new blood vessels, a process known as angiogenesis. thno.org Inhibiting angiogenesis and metastasis are therefore critical goals in cancer therapy. nih.govnih.gov Phenylpropanoid glycosides have shown potential in both areas. cellmolbiol.orgresearchgate.netnih.gov

Inhibition of Angiogenesis: The formation of new blood vessels is a complex process regulated by signaling molecules, most notably Vascular Endothelial Growth Factor (VEGF). mdpi.com Phenylpropanoids and related compounds can inhibit angiogenesis by:

Suppressing the expression or activity of VEGF and its receptors (VEGFR). nih.govmdpi.commdpi.com

Downregulating the activity of Matrix Metalloproteinases (MMPs), which are enzymes that break down the extracellular matrix, allowing endothelial cells to migrate and form new vessels. cellmolbiol.orgnih.gov

Targeting other signaling pathways involved in neovascularization, such as those involving transforming growth factor-beta (TGF-β). nih.govmdpi.com

Inhibition of Metastasis: The spread of cancer cells involves their detachment from the primary tumor, invasion into surrounding tissues, and colonization of distant sites. Phenylpropanoids can interfere with this cascade by inhibiting MMPs, which are crucial for cancer cell invasion. cellmolbiol.orgnih.govmdpi.com Some compounds have also been shown to reduce cell adhesion and migration. nih.gov

Table 2: Anti-Angiogenic and Anti-Metastatic Activity of Phenylpropanoids and Related Compounds

| Compound/Extract | Model | Mechanism of Action | Reference |

|---|---|---|---|

| Acteoside (Phenylpropanoid) | Mouse model (B16 melanoma) | Exhibited antimetastatic effect. | cellmolbiol.org |

| Phyllanthus Plant Extracts | MeWo (Melanoma), PC-3 (Prostate) cells; HUVECs | Inhibited cell adhesion, migration, and invasion; suppressed MMP-2, -7, -9. | nih.gov |

| Syringin (Phenylpropanoid Glycoside) | Duck egg CAM assay | Inhibited blood vessel formation; potential binding to VEGFR2 and MMP-2. | researchgate.netnih.gov |

| Prunin (Flavonoid) | Preclinical models | Inhibits VEGF expression; reduces expression of MMP-2 and MMP-9. | mdpi.com |

| Silibinin (Flavonolignan) | Tumor xenograft models | Reduces microvessel density; decreases VEGF secretion. | frontiersin.orgmdpi.com |

Immunomodulatory Properties

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Immunomodulation, the adjustment of the immune response, is a key therapeutic strategy. frontiersin.org Phenylpropanoid glycosides and other polyphenols are recognized for their ability to modulate immune functions. cellmolbiol.orgnih.govnih.govnih.gov These effects are often linked to their anti-inflammatory and antioxidant activities. nih.govresearchgate.net

Potential immunomodulatory mechanisms of this compound, based on its chemical class, include:

Regulation of Cytokine Production: Phenylpropanoids can inhibit the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) from immune cells like neutrophils. cellmolbiol.orgresearchgate.net This can help create a less inflammatory, and potentially less tumor-promoting, microenvironment.

Modulation of Immune Cells: Polyphenols can influence the activity of various immune cells. For instance, they can affect the function of macrophages, which are key players in the tumor microenvironment, and modulate the proliferation and activity of T-cells and B-cells. nih.govfrontiersin.org

Antioxidant Effects: By scavenging free radicals, these compounds can protect immune cells from oxidative stress, thereby preserving their function. cellmolbiol.orgresearchgate.net

The ability to influence cytokine signaling and immune cell function suggests that this compound could contribute to a more effective anti-tumor immune response. journalejmp.com

Structure Activity Relationship Sar Studies of Phlinoside a and Its Analogs

Systematic Investigation of Structural Modifications and Their Impact on Biological Activity

The structure-activity relationship (SAR) for Phlinoside A and its analogs is primarily understood by comparing the biological activities of a series of structurally related, naturally occurring phenylethanoid glycosides (PhGs). uzh.chpsu.edu These investigations involve analyzing how variations in the sugar moieties and the aglycone structure correlate with changes in biological outcomes such as antimicrobial, antioxidant, and cytotoxic effects. thieme-connect.comnih.govnih.gov

A key approach in these SAR studies is the comparison of compounds with different glycosylation patterns. For example, the activity of triglycosidic compounds like this compound, B, and C are compared with diglycosidic analogs such as forsythoside (B13851194) B and verbascoside (B1683046). thieme-connect.comnih.gov One significant finding is that the addition of a third sugar moiety can drastically alter biological activity. An instance of this is the comparison between forsythoside B and phlinoside C, which has an additional rhamnose unit. This structural modification was reported to lead to a loss of antibacterial activity against multi-drug-resistant Staphylococcus aureus. nih.govljmu.ac.uk

Furthermore, modifications on the aglycone portion, such as the methoxylation of the catechol (ortho-dihydroxy) groups on the phenylethanoid or caffeoyl rings, have been shown to reduce cytotoxic activity. thieme-connect.com The collective findings from these comparative studies indicate that the biological profile of this compound and its analogs is a result of a complex interplay between the aglycone structure and the number and type of sugar residues. ljmu.ac.ukscispace.com

Role of the Glycosidic Moieties in Efficacy and Selectivity

The sugar portion, or glycone, of phenylethanoid glycosides plays a fundamental role in determining their biological activity and pharmacokinetic properties. nih.govnumberanalytics.com The number of sugar units, their specific types, and how they are linked together are all critical factors that influence the molecule's interaction with biological targets. uzh.chwisdomlib.org

Influence of Sugar Type, Number, and Linkage Position

The number and type of sugar units are pivotal in defining the biological activity of this compound analogs. PhGs can be categorized as di-, tri-, or tetraglycosides, and this classification often correlates with their efficacy. thieme-connect.com

The transition from a diglycoside to a triglycoside can have a profound impact. For example, forsythoside B is a diglycoside that exhibits considerable antibacterial activity against several multi-drug-resistant strains of S. aureus. However, Phlinoside C, which is structurally similar but contains an additional rhamnose unit attached to the inner rhamnose of forsythoside B, was found to be inactive against the same bacterial strains. nih.govljmu.ac.uk This suggests that increasing the degree of glycosylation, or the steric hindrance from the additional sugar, may prevent the molecule from effectively binding to its target.

The specific type of sugar in the glycosidic chain is also a determining factor. The Phlinoside series (A, B, and C) provides a clear example. These three compounds are all triglycosides that share a common core structure derived from verbascoside, but differ in the terminal sugar attached to the inner rhamnose moiety. uzh.ch In this compound, this terminal sugar is glucose; in Phlinoside B, it is xylose; and in Phlinoside C, it is another rhamnose. uzh.ch This variation in the terminal sugar leads to differences in their biological profiles, although specific comparative activity data for all three is limited.

The linkage position of the sugars is also a critical structural feature. In this compound, the core glucose is substituted at position C-3 with a rhamnose, which in turn is substituted at its C-2 position by the terminal glucose. uzh.ch While the specific impact of altering these linkage positions has not been extensively studied for this compound itself, the defined and conserved linkage patterns across different PhGs suggest their importance for maintaining an optimal three-dimensional structure for biological activity.

| Compound | Core Structure | Number of Sugars | Terminal Sugar | Antibacterial Activity vs. MDR S. aureus |

|---|---|---|---|---|

| Forsythoside B | Verbascoside-like | 2 (Diglycoside) | Apiose (at Glc C-6) & Rhamnose (at Glc C-3) | Active nih.gov |

| Phlinoside C | Forsythoside B + Rhamnose | 3 (Triglycoside) | Rhamnose (at Rha C-2) | Inactive nih.govljmu.ac.uk |

Importance of Specific Glycosyl Units (e.g., rhamnose, xylose, apiose, arabinose, glucose)

The specific type of sugar that constitutes the glycosidic chain has a significant influence on the biological properties of the molecule. The common sugars found in PhGs include rhamnose, xylose, apiose, arabinose, and glucose. uzh.chpsu.edu

Glucose, Xylose, and Rhamnose: The this compound, B, and C series highlights the interchangeability of these sugars and the resulting structural diversity. This compound contains a terminal glucose, Phlinoside B a terminal xylose, and Phlinoside C a terminal rhamnose. uzh.ch As noted previously, the presence of the terminal rhamnose in Phlinoside C appears to abolish the antibacterial activity seen in the related diglycoside, forsythoside B. nih.govljmu.ac.uk This underscores that while glycosylation can be key for solubility and transport, specific sugar units can negatively impact interaction with a given biological target. nih.gov

Studies on a broader range of PhGs have shown that the replacement of pentoses like xylose and arabinose with hexoses (like glucose) or methyl-pentoses (like rhamnose) can lead to a decrease in cytotoxic activity, indicating that the size and nature of the sugar ring are important variables. researchgate.net

| Compound | Central Sugar Core | Sugar at Rha C-2 Position |

|---|---|---|

| This compound | 3,4-dihydroxy-β-phenylethoxy-O-[...-α-L-rhamnopyranosyl-(1→3)]-4-O-caffeoyl-β-D-glucopyranoside | β-D-glucopyranosyl |

| Phlinoside B | 3,4-dihydroxy-β-phenylethoxy-O-[...-α-L-rhamnopyranosyl-(1→3)]-4-O-caffeoyl-β-D-glucopyranoside | β-D-xylopyranosyl |

| Phlinoside C | 3,4-dihydroxy-β-phenylethoxy-O-[...-α-L-rhamnopyranosyl-(1→3)]-4-O-caffeoyl-β-D-glucopyranoside | α-L-rhamnopyranosyl |

Contribution of the Aglycone Moiety to Biological Profile

The aglycone, the non-sugar portion of this compound, consists of a hydroxyphenylethyl group and an acyl moiety, which is typically a caffeoyl group in this class of compounds. psu.eduscispace.com This part of the molecule is critical and often dictates the type and potency of the biological activity.

Significance of Phenylethanoid and Caffeoyl Structures

The phenylethanoid and caffeoyl structures are fundamental to the biological activity of this compound and its relatives. A crucial feature for many of the observed activities, including antioxidant, cytotoxic, and neuroprotective effects, is the presence of an ortho-dihydroxy substitution pattern (a catechol group) on both the phenylethanoid and the caffeoyl aromatic rings. thieme-connect.comljmu.ac.uk

The radical scavenging activity of PhGs, for instance, is strongly correlated with the presence of these phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. tandfonline.com Studies comparing various PhGs have consistently shown that compounds possessing the 3,4-dihydroxyphenyl moiety on both the phenylethanol and the acyl group, such as verbascoside and this compound, exhibit potent antioxidant and radical scavenging effects. thieme-connect.comtandfonline.com The caffeic acid moiety, in particular, has been identified as being essential for the cytotoxicity of many PhGs. ljmu.ac.uk Furthermore, the 3,4-dihydroxyphenethyl part of the aglycone is considered critical for strong antiproliferative activity. scispace.com

Effects of Substitutions on Aromatic Rings

Substitutions on the aromatic rings of the aglycone moiety can dramatically alter the biological profile of phenylethanoid glycosides. The most studied substitution is the methylation of the phenolic hydroxyl groups.

When the ortho-dihydroxy catechol groups are modified, for example by methylation to form a methoxy (B1213986) group, a significant decrease in activity is often observed. Structure-activity relationship studies have revealed that PhGs with a caffeoyl moiety (dihydroxy) generally show stronger cytotoxic activity against cancer cell lines than their feruloyl (3-methoxy-4-hydroxy) or coumaroyl (4-hydroxy) counterparts. thieme-connect.com For example, verbascoside and forsythoside B, which both contain catechol structures, were found to be more potent cytotoxic agents than the methoxylated analogs leucosceptoside A and martynoside. thieme-connect.com This highlights the importance of the free hydroxyl groups for biological action, suggesting they may be involved in hydrogen bonding at a target site or are key to the molecule's redox properties.

No Specific Research Found for this compound on Stereochemical Influence and QSAR Modeling

Despite a thorough search of available scientific literature, no specific studies detailing the structure-activity relationship (SAR), particularly concerning the influence of stereochemistry on biological activity or quantitative structure-activity relationship (QSAR) modeling for the chemical compound this compound, could be located.

While the fields of medicinal chemistry and drug discovery extensively explore the impact of a molecule's three-dimensional arrangement on its biological function, specific research pertaining to this compound and its analogs in these areas appears to be limited or not publicly available. General principles of stereochemistry dictate that different stereoisomers of a chiral compound can exhibit varied interactions with biological targets, leading to differences in efficacy and potency. nih.govsolubilityofthings.com Similarly, QSAR modeling is a common computational tool used to predict the biological activity of chemical compounds based on their structural features. nih.govresearchgate.net

However, the application of these principles and methodologies specifically to this compound has not been documented in the accessible scientific papers. Existing research on other natural products and their derivatives highlights the critical role of stereochemistry in determining their biological profiles. nih.govijpsjournal.com For instance, studies on compounds like 3-Br-acivicin have demonstrated that specific stereoisomers are significantly more potent in their biological actions. nih.gov

The absence of dedicated research on this compound means that no data tables or detailed findings on its stereochemical influence or QSAR models can be provided at this time. Further experimental investigation would be required to elucidate these specific aspects of this compound's chemical and biological properties.

Synthetic and Semisynthetic Approaches to Phlinoside a and Its Analogs

Strategies for Total Chemical Synthesis of Phlinoside A

The total chemical synthesis of this compound involves the de novo construction of the molecule from simpler chemical precursors. This approach offers complete control over the structure but is often hampered by the inherent complexities of carbohydrate chemistry.

Challenges in Glycosidic Bond Formation and Stereocontrol

A primary challenge in the synthesis of this compound lies in the formation of its glycosidic linkages, particularly the disaccharide unit composed of glucose and rhamnose ingentaconnect.comthieme-connect.com. Glycosidic bond formation is a cornerstone of carbohydrate chemistry, yet achieving high regio- and stereoselectivity remains a significant hurdle beilstein-journals.orgnih.govbuchhaus.chwikipedia.org. The synthesis of 1,2-cis glycosidic bonds, such as the α-linkage in glucose, is notoriously more difficult than forming 1,2-trans linkages beilstein-journals.orgnih.govbuchhaus.ch. While the anomeric effect can favor α-selectivity, it often requires careful tuning of reaction conditions and the use of specific promoters or participating groups to ensure reliable stereochemical outcomes nih.govbuchhaus.chwikipedia.org. The synthesis must also precisely control the linkage between the glucose and rhamnose units, as well as the attachment of the phenylethyl aglycone to the glucose moiety scispace.comingentaconnect.comthieme-connect.com. Furthermore, the esterification of the caffeoyl moiety to the sugar backbone requires regioselective acylation, adding another layer of complexity scispace.comingentaconnect.comresearchgate.net.

Protecting Group Strategies and Reaction Optimization

To overcome the challenges of selective functionalization, elaborate protecting group strategies are indispensable in the total synthesis of this compound chemistry.coachpressbooks.puborganic-chemistry.orgjocpr.com. Hydroxyl groups on the sugar residues and the phenolic hydroxyls on the aglycone must be selectively protected and deprotected throughout the synthetic sequence to prevent unwanted side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TMS), benzyl (B1604629) ethers, and acetals, each offering different stability profiles and deprotection conditions chemistry.coachpressbooks.pub. The selection of protecting groups must consider their compatibility with subsequent reaction conditions and the ease of their orthogonal removal, allowing for sequential modifications at specific sites chemistry.coachorganic-chemistry.orgjocpr.com. Reaction optimization, involving the fine-tuning of solvents, catalysts, temperature, and reaction times, is critical for maximizing yields and stereoselectivity in each bond-forming step, including glycosylations and esterifications beilstein-journals.orgnih.govbuchhaus.chorganic-chemistry.org.

Semisynthetic Modification of Natural this compound Scaffolds

Semisynthesis offers a practical route to this compound analogs by starting with the naturally isolated compound and performing targeted chemical modifications. This approach leverages the pre-existing complex scaffold, reducing the synthetic burden.

Derivatization of Hydroxyl Groups

The numerous hydroxyl groups present on the sugar units of this compound provide ample opportunities for derivatization scispace.comthieme-connect.com. Semisynthetic strategies can involve selective acylation, alkylation, or even further glycosylation at these positions. For instance, modifying the hydroxyl groups on the glucose or rhamnose moieties could alter the compound's solubility, stability, or interaction with biological targets scispace.comthieme-connect.comresearchgate.net. Achieving regioselective modification requires careful application of protecting group chemistry to mask all but the desired hydroxyl group for reaction chemistry.coachpressbooks.puborganic-chemistry.orgresearchgate.net. For example, selective esterification or etherification of a specific hydroxyl group could yield novel analogs with distinct properties.

Modifications to the Caffeoyl Moiety